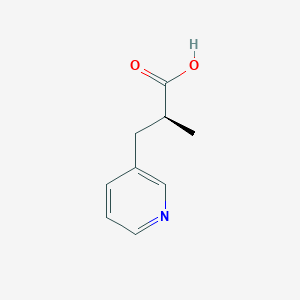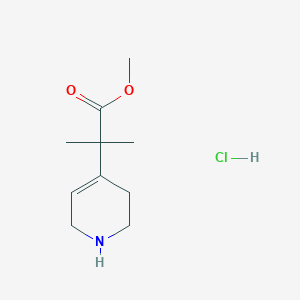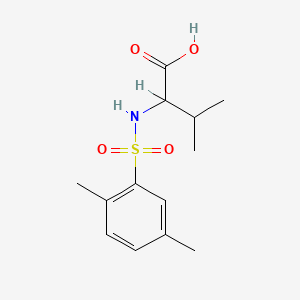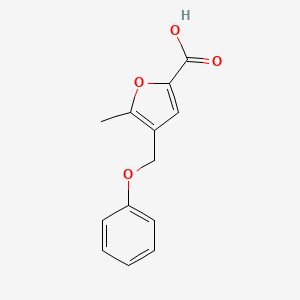![molecular formula C18H18N2O3S B2958023 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034263-02-8](/img/structure/B2958023.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom . It also has a dihydropyridine ring, which is a heterocyclic compound with a nitrogen atom . The molecule also contains a carboxamide group, which is a common functional group in bioactive molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b]thiophene and dihydropyridine rings, and the introduction of the carboxamide group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[b]thiophene and dihydropyridine rings are likely to be planar due to the conjugated pi system . The orientation of the carboxamide group could vary depending on the specific synthesis conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzo[b]thiophene ring might undergo electrophilic aromatic substitution reactions . The dihydropyridine ring could participate in redox reactions . The carboxamide group might be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antimicrobial Properties
Benzothiophene derivatives, which this compound is a part of, have been tested against various microorganisms and have shown high antibacterial activity against S. aureus . They also have potential to be used as antifungal agents against current fungal diseases .
Antioxidant Capacities
Some benzothiophene derivatives have shown quite high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
Organic Semiconductors
Benzothiophene derivatives have been utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs) . They have shown p-channel behavior, demonstrating hole mobility and a current on/off ratio higher than 10^6 .
Monoclonal Antibody Production
Psychotropic Effects
Benzothieno[2,3-c]pyridine derivatives, which this compound is a part of, have been found to have psychotropic effects .
Inhibitors
Benzothiophene analogs have been tested as MAO inhibitors in vitro . They have shown that S-harmaline is 50 times as active as harmaline .
Analgesics and Tranquilizers
Among benzothieno[2,3-c]pyridines, analgesics, tranquilizers, antidepressants, α2-blockers, and anorexic compounds were found .
Anticancer Properties
Benzothiophenes and thiophenes are well-known candidates of heteroaromatic compounds and used as pharmaceuticals like Raloxifene , which is used for the treatment of breast cancer .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLFGYYUHYNALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)
![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)
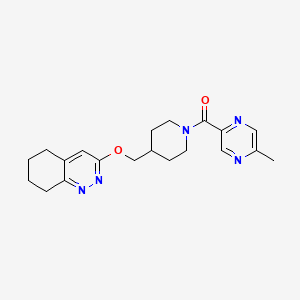

![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)
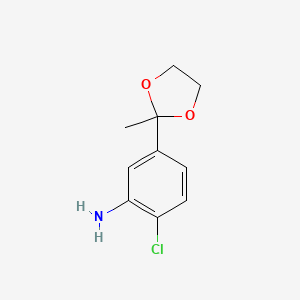
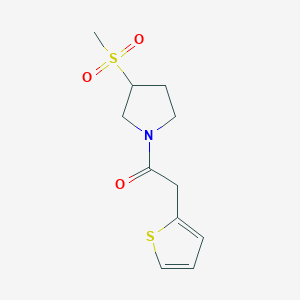
![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)
